molecular formula C9H12BrN B13587694 2-(2-Bromopropyl)-3-methylpyridine

2-(2-Bromopropyl)-3-methylpyridine

Cat. No.: B13587694
M. Wt: 214.10 g/mol
InChI Key: ODDUCLYKFCYXOA-UHFFFAOYSA-N
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Description

2-(2-Bromopropyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromopropyl group attached to the second carbon of the pyridine ring and a methyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopropyl)-3-methylpyridine typically involves the bromination of 3-methylpyridine followed by the alkylation with 2-bromopropane. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran to ensure the solubility of the reactants and the stability of the intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopropyl)-3-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, and the reactions are often conducted under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used, usually in acidic or basic aqueous solutions.

Major Products

    Nucleophilic Substitution: Products include alcohols, nitriles, and substituted amines.

    Elimination: The major product is an alkene.

    Oxidation: Products include carboxylic acids and aldehydes.

Scientific Research Applications

2-(2-Bromopropyl)-3-methylpyridine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a building block for drug development.

    Material Science: It is used in the preparation of functionalized materials with specific properties for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(2-Bromopropyl)-3-methylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the release of a bromide ion. The oxidation of the methyl group involves the transfer of electrons to the oxidizing agent, resulting in the formation of a carbonyl group.

Comparison with Similar Compounds

2-(2-Bromopropyl)-3-methylpyridine can be compared with other similar compounds such as:

    2-Bromopropane: A simple alkyl bromide used in organic synthesis.

    3-Methylpyridine: A basic pyridine derivative used as a precursor in various chemical reactions.

    2-(2-Bromopropyl)pyridine: Similar to this compound but lacks the methyl group on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-(2-bromopropyl)-3-methylpyridine

InChI

InChI=1S/C9H12BrN/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6H2,1-2H3

InChI Key

ODDUCLYKFCYXOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CC(C)Br

Origin of Product

United States

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